
Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride
Übersicht
Beschreibung
Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride, or PPPA-D, is an organic compound with a variety of applications in scientific research. It is a small molecule with a molecular weight of 284.24 g/mol and a melting point of 115-116°C. PPPA-D is a white crystalline solid that is soluble in water and is often used in the synthesis of other compounds. PPPA-D has a wide range of applications in scientific research, including as a catalyst in organic reactions, as a ligand in coordination chemistry, and in the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Chemical and Biological Properties
Derivatives as MCH-R1 Antagonists : Derivatives of pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine, such as 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine, have been identified as potent MCH-R1 antagonists, showing promising bioavailability and efficacy in rats (Huang et al., 2005).
Hydrogen Bonding in Salts : Studies on N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide have shown distinct hydrogen bonding patterns and protonation sites, indicating the importance of these derivatives in understanding molecular interactions and crystal structures (Böck et al., 2021).
DNA and Protein Binding : Ruthenium(II)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridines have shown significant binding affinity towards DNA and proteins, suggesting potential for therapeutic applications in areas such as cancer treatment (Khamrang et al., 2016).
Pharmacological and Medicinal Significance
Antimalarial Activity : Dichloro-bis-(pyridine-2-yl-undecyl-amine)zinc(II) complexes have demonstrated notable antimalarial activity, showing potential for development into new antimalarial drugs (Ali et al., 2016).
CNS Acting Drugs : Heterocyclic compounds like pyridin-2-yl derivatives are highlighted for their potential in synthesizing novel Central Nervous System (CNS) acting drugs, indicating their significance in developing treatments for CNS disorders (Saganuwan, 2017).
Synthesis and Chemical Analysis
Synthesis of N-Heterocycles : Tert-butanesulfinamide has been used in the asymmetric synthesis of N-heterocycles, such as pyrrolidines and piperidines, via sulfinimines, with pyridin-2-yl derivatives being key intermediates (Philip et al., 2020).
Pyridine-Based Cu(II) Complexes : Pyridine-based Cu(II) complexes, including those derived from pyridin-2-yl, have shown promising anticancer properties, highlighting the importance of these complexes in medicinal chemistry (Alshamrani, 2023).
Scientific Research Applications of Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine Dihydrochloride
Chemical Variability and Complex Formation
The chemistry of compounds containing pyridine and pyrrolidine groups, such as Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride, showcases significant variability. These compounds are studied for their ability to form various protonated, deprotonated, and complex compounds. Their properties, including spectroscopic, structural, magnetic, biological, and electrochemical activities, are of particular interest, suggesting potential applications in diverse scientific fields (Boča, Jameson, & Linert, 2011).
Anti-Tubercular Activity
Some derivatives, such as 2-isonicotinoylhydrazinecarboxamide and pyridin-4-yl-1,3,4-oxadiazol-2-amine, have been evaluated for their anti-tubercular activity against various strains of Mycobacterium tuberculosis. This suggests potential applications of Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride derivatives in developing new anti-TB compounds (Asif, 2014).
Drug Discovery Applications
The pyrrolidine ring, a core part of Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride, is extensively used in drug discovery due to its ability to contribute to the stereochemistry and three-dimensional coverage of molecules, influencing their biological activity. Pyrrolidine derivatives have been investigated for their selectivity towards biological targets, showcasing the potential of such compounds in medicinal chemistry (Li Petri et al., 2021).
Medicinal Importance of Pyridine Derivatives
Pyridine derivatives, part of the molecular structure of Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride, are significant in medicinal chemistry due to their broad biological activities. These include antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. Their ability to form complexes with ions and neutral species further underscores their potential in chemosensing and therapeutic applications (Abu-Taweel et al., 2022).
Eigenschaften
IUPAC Name |
N-pyridin-2-yl-6-pyrrolidin-2-ylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.2ClH/c1-2-8-16-14(5-1)18-11-6-7-13(17-10-11)12-4-3-9-15-12;;/h1-2,5-8,10,12,15H,3-4,9H2,(H,16,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCSBQSJCQUPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)NC3=CC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



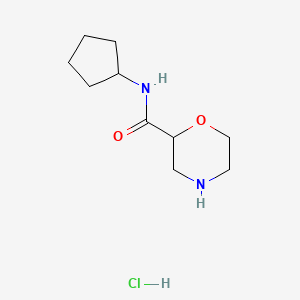

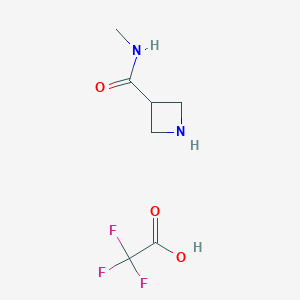

![4-[4-Methyl-5-(2-phenoxy-ethyl)-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402434.png)

![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride](/img/structure/B1402436.png)
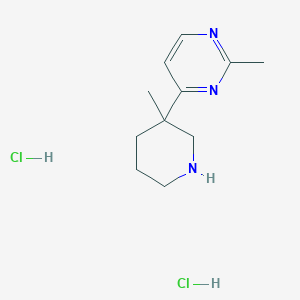
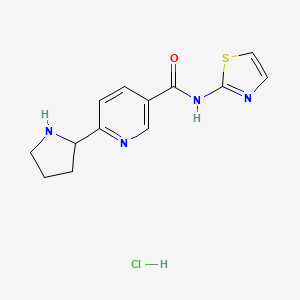

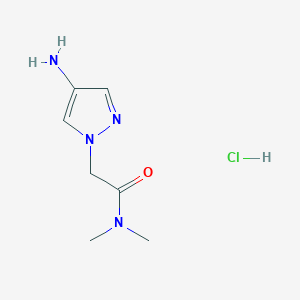
![3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402445.png)

